(6-chloropyridin-3-yl)methyl 2H-chromene-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloropyridin-3-yl)methyl 2H-chromene-3-carboxylate typically involves the reaction of 6-chloropyridine-3-methanol with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(6-chloropyridin-3-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (6-chloropyridin-3-yl)methyl 2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a potential candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (6-chloropyridin-3-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to modulate key biological processes makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares the chloropyridine moiety and has shown potential as a kinase inhibitor.
(E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol: This compound also contains a chloropyridine group and is used in the study of structure-activity relationships.
Uniqueness
(6-chloropyridin-3-yl)methyl 2H-chromene-3-carboxylate is unique due to its combination of a chromene ring with a chloropyridine moiety. This structural feature allows it to interact with a diverse range of molecular targets, making it versatile in its applications across different fields. Its ability to undergo various chemical reactions further enhances its utility as a building block for the synthesis of complex molecules.
Properties
Molecular Formula |
C16H12ClNO3 |
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Molecular Weight |
301.72 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H12ClNO3/c17-15-6-5-11(8-18-15)9-21-16(19)13-7-12-3-1-2-4-14(12)20-10-13/h1-8H,9-10H2 |
InChI Key |
XKPFKXYKVWQGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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